Inhibiteur de Btk 2

Vue d'ensemble

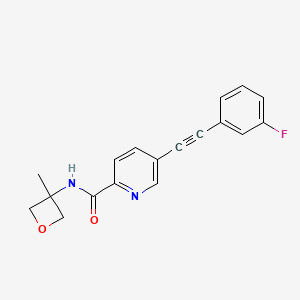

Description

Btk inhibitor 2 is a small-molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of the B-cell receptor, which is essential for the growth, activation, and survival of B-cells. Dysfunction of BTK has been linked to various B-cell malignancies, autoimmune conditions, and inflammatory diseases .

Applications De Recherche Scientifique

Btk inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study BTK-related signaling pathways.

Biology: Helps in understanding the role of BTK in B-cell development and function.

Industry: Used in the development of new therapeutic agents targeting BTK.

In Vivo

Btk inhibitor 2 inhibitor 2 has been used in in vivo studies to investigate the effects of Btk inhibitor 2 inhibition on immune cell function. For example, Btk inhibitor 2 inhibitor 2 has been used to study the effects of Btk inhibitor 2 inhibition on B cell activation, differentiation, and proliferation. Additionally, Btk inhibitor 2 inhibitor 2 has been used to study the effects of Btk inhibitor 2 inhibition on the development of autoimmune diseases, such as systemic lupus erythematosus.

In Vitro

Btk inhibitor 2 inhibitor 2 has also been used in in vitro studies to investigate the effects of Btk inhibitor 2 inhibition on various cell types. For example, Btk inhibitor 2 inhibitor 2 has been used to study the effects of Btk inhibitor 2 inhibition on the proliferation and differentiation of hematopoietic stem cells. Additionally, Btk inhibitor 2 inhibitor 2 has been used to study the effects of Btk inhibitor 2 inhibition on the development of cancer cells.

Mécanisme D'action

Btk inhibitor 2 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the B-cell receptor signaling pathway, leading to impaired B-cell proliferation, survival, and function . The molecular targets and pathways involved include the PI3K, MAPK, and NF-κB pathways .

Activité Biologique

Btk inhibitor 2 inhibitor 2 has been shown to have a variety of biological activities. It has been shown to inhibit the activity of Btk inhibitor 2 in a dose-dependent manner. Additionally, Btk inhibitor 2 inhibitor 2 has been shown to inhibit the proliferation of B cells in vitro. It has also been shown to inhibit the development of autoimmune diseases, such as systemic lupus erythematosus, in animal models.

Biochemical and Physiological Effects

Btk inhibitor 2 inhibitor 2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of Btk inhibitor 2 in a dose-dependent manner. Additionally, Btk inhibitor 2 inhibitor 2 has been shown to inhibit the proliferation of B cells in vitro. It has also been shown to inhibit the development of autoimmune diseases, such as systemic lupus erythematosus, in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Btk inhibitor 2 inhibitor 2 in laboratory experiments is that it is relatively easy to obtain and use. Additionally, Btk inhibitor 2 inhibitor 2 is relatively stable and has a long half-life in vivo. However, there are some limitations to using Btk inhibitor 2 inhibitor 2 in laboratory experiments. For example, Btk inhibitor 2 inhibitor 2 is not very soluble in water, which can make it difficult to use in some experiments. Additionally, Btk inhibitor 2 inhibitor 2 can be toxic to some cell types, which can limit its use in certain experiments.

Orientations Futures

The future directions for Btk inhibitor 2 inhibitor 2 research include further investigations into its pharmacodynamics, mechanism of action, and biological activity. Additionally, further research is needed to investigate the potential therapeutic applications of Btk inhibitor 2 inhibitor 2. Additionally, further research is needed to investigate the potential side effects of Btk inhibitor 2 inhibitor 2. Finally, further research is needed to investigate the potential use of Btk inhibitor 2 inhibitor 2 in combination with other drugs or therapies.

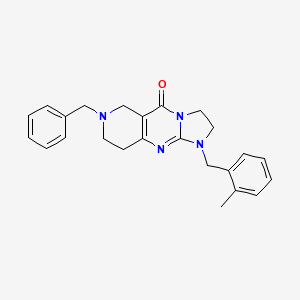

Méthodes De Synthèse

Btk inhibitor 2 inhibitor 2 is synthesized using a number of chemical reactions. The main steps involved in the synthesis of Btk inhibitor 2 inhibitor 2 include the preparation of the starting materials, the addition of the appropriate reagents, and the purification of the final product. The starting materials for the synthesis of Btk inhibitor 2 inhibitor 2 are typically commercially available compounds such as 4-chloro-2-methylbenzoyl chloride and 4-chloro-2-methylbenzaldehyde. The reagents used in the synthesis of Btk inhibitor 2 inhibitor 2 include piperidine, sodium hydroxide, and triethylamine. The final product is then purified using column chromatography.

Analyse Biochimique

Biochemical Properties

Btk inhibitor 2 plays a crucial role in biochemical reactions, particularly in the B-cell receptor (BCR) signaling pathway . It interacts with various enzymes, proteins, and other biomolecules, including Syk, Lyn, PI3K, and Mitogen-activated protein (MAP) kinases . These interactions are critical in relaying signals from the BCR to provide pro-survival, activation, and proliferation cues .

Cellular Effects

Btk inhibitor 2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Btk inhibitor 2 inhibits BCR- and Fc receptor–mediated signaling, thereby impairing cell proliferation, migration, and activation of NF-κB .

Molecular Mechanism

The molecular mechanism of action of Btk inhibitor 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Btk inhibitor 2 covalently binds to a cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK, irreversibly inhibiting its kinase activity .

Metabolic Pathways

Btk inhibitor 2 is involved in several metabolic pathways, including those involving enzymes or cofactors that it interacts with

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

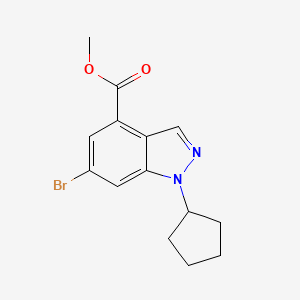

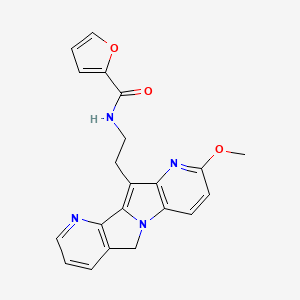

The synthesis of Btk inhibitor 2 involves multiple steps, including the construction of a 2-amino-4 substituted pyrimidine through a nucleophilic substitution reaction and the reduction of a cyano group . The process typically includes:

Starting Material: 4-bromo-2-methylbenzonitrile.

Key Intermediate: The intermediate is prepared by cyano reduction, Boc protection, Miyaura boration, Suzuki coupling reaction, installation of aminopyrrole, and Boc deprotection.

Industrial Production Methods

Industrial production methods for Btk inhibitor 2 focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale synthesis using similar steps as the laboratory synthesis but with adjustments to reaction conditions and purification techniques to ensure scalability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Btk inhibitor 2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

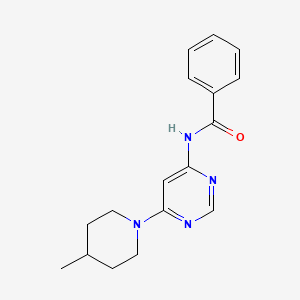

Ibrutinib: A first-generation BTK inhibitor with broad activity against BTK variant mutants.

Acalabrutinib: A second-generation BTK inhibitor with improved kinase selectivity.

Zanubrutinib: A second-generation BTK inhibitor with exceptional effectiveness and selectivity.

Uniqueness

Btk inhibitor 2 is unique due to its specific binding mode and high selectivity for BTK, which reduces off-target effects and improves therapeutic outcomes . Compared to other BTK inhibitors, Btk inhibitor 2 offers a balance between potency and selectivity, making it a promising candidate for further development .

Propriétés

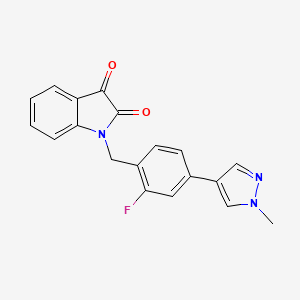

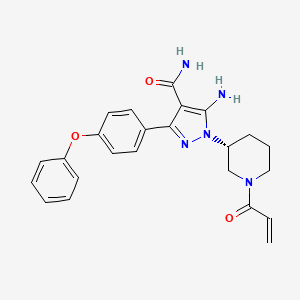

IUPAC Name |

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRSSATGYETCG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?

A1: While the term "BTK inhibitor 2" isn't used directly, the research discusses several specific BTK inhibitors:

Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?

A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:

- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []

- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []

- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []

Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?

A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)